1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone
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Overview
Description
1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C9H12N2O. It is a member of the pyrazole family, characterized by a cyclopropyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with acetylacetone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole compounds.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: Shares the cyclopropyl group and pyrazole ring but differs in the functional groups attached.
5-Cyclopropyl-2-methyl-1H-pyrazol-3-one: Similar structure with a different functional group at the 3-position.
1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Contains a pyrazole ring with different substituents .
Uniqueness: 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group and pyrazole ring structure make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(5-cyclopropyl-1-methylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6(12)8-5-9(7-3-4-7)11(2)10-8/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMASJHCQFADYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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